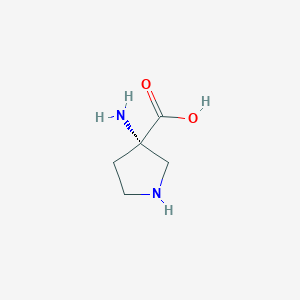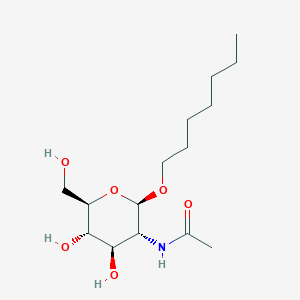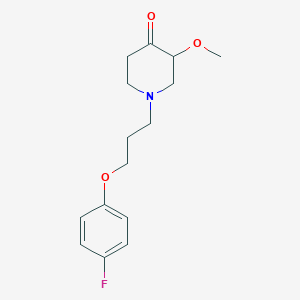![molecular formula C10H9ClFNO2 B040190 N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide CAS No. 124958-76-5](/img/structure/B40190.png)
N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide, commonly known as CAF, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
CAF selectively binds to the active site of HDACs and inhibits their activity. This leads to an increase in the acetylation of histones, which results in changes in gene expression. The exact mechanism by which CAF binds to HDACs is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
CAF has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. CAF has also been shown to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
CAF has several advantages as a research tool. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for investigating the role of HDACs in various diseases and conditions. However, CAF has some limitations as well. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, it is not commercially available, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on CAF. One area of research is the investigation of its potential use in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. Another area of research is the development of new HDAC inhibitors based on the structure of CAF. Additionally, further studies are needed to investigate the safety and long-term effects of CAF.
科学的研究の応用
CAF has been extensively studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to selectively inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This property of CAF has been utilized in various studies to investigate the role of HDACs in various diseases and conditions.
特性
CAS番号 |
124958-76-5 |
|---|---|
製品名 |
N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide |
分子式 |
C10H9ClFNO2 |
分子量 |
229.63 g/mol |
IUPAC名 |
N-[2-(2-chloroacetyl)-4-fluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H9ClFNO2/c1-13(6-14)9-3-2-7(12)4-8(9)10(15)5-11/h2-4,6H,5H2,1H3 |
InChIキー |
BMOFZZRJCQOWMX-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=C(C=C1)F)C(=O)CCl |
正規SMILES |
CN(C=O)C1=C(C=C(C=C1)F)C(=O)CCl |
同義語 |
Formamide, N-[2-(chloroacetyl)-4-fluorophenyl]-N-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
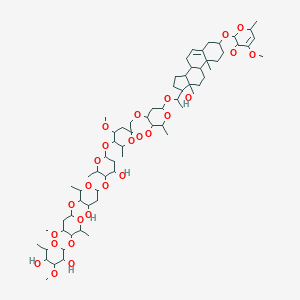


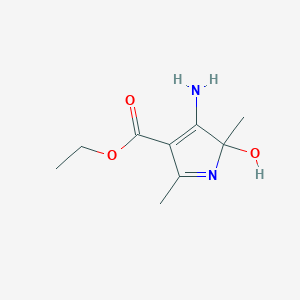
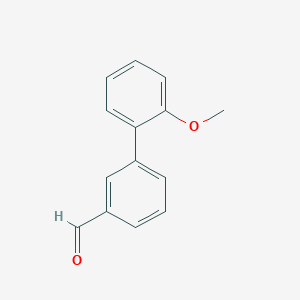
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
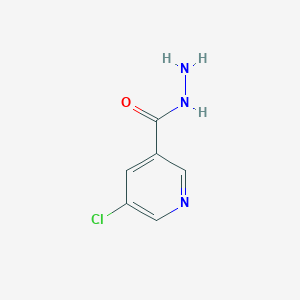
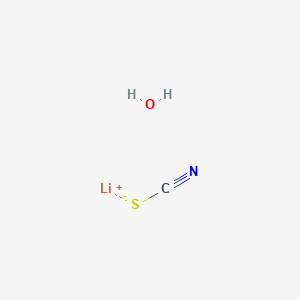
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
